Moclobemide

Description

A reversible monoamine oxidase inhibitor (MAOI) selective for isoform A (RIMA) used to treat major depressive disorder. Most meta-analyses and most studies indicate that in the acute management of depression, this compound is more efficacious than placebo medication and similarly efficacious as tricyclic antidepressants (TCA) or selective serotonin reuptake inhibitors (SSRIs). Due to negligible anticholinergic and antihistaminic actions, this compound has been better tolerated than tri- or heterocyclic antidepressants.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1990 and is indicated for major depressive disorder and depressive disorder and has 5 investigational indications.

This compound is only found in individuals that have used or taken this drug. It is a reversible monoamine oxidase inhibitor (MAOI) selective for isoform A (RIMA) used to treat major depressive disorder. The mechanism of action of this compound involves the selective, reversible inhibition of MAO-A. This inhibition leads to a decrease in the metabolism and destruction of monoamines in the neurotransmitters. This results in an increase in the monoamines, relieving depressive symptoms.

A reversible inhibitor of monoamine oxidase type A; (RIMA); (see MONOAMINE OXIDASE INHIBITORS) that has antidepressive properties.

Properties

IUPAC Name |

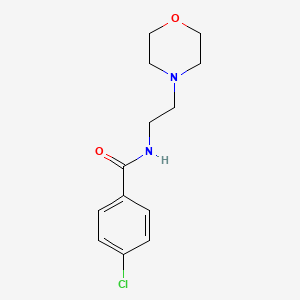

4-chloro-N-(2-morpholin-4-ylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c14-12-3-1-11(2-4-12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXISWVBGDMDLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040554 | |

| Record name | Moclobemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Moclobemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015302 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>40.3 [ug/mL] (The mean of the results at pH 7.4), 1.12e+00 g/L | |

| Record name | SID846440 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Moclobemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moclobemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015302 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from isopropanol | |

CAS No. |

71320-77-9 | |

| Record name | Moclobemide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71320-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moclobemide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071320779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moclobemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moclobemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-N-(2-(4-morpholinyl)ethyl)-benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOCLOBEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ0Y7AZB63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MOCLOBEMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7180 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Moclobemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015302 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

137 °C | |

| Record name | Moclobemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01171 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MOCLOBEMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7180 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Moclobemide on Monoamine Oxidase-A

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Moclobemide is a selective and reversible inhibitor of monoamine oxidase-A (MAO-A), belonging to the class of reversible inhibitors of monoamine oxidase-A (RIMAs). Its unique mechanism of action offers a significant advantage over traditional irreversible MAO inhibitors by reducing the risk of hypertensive crises, commonly known as the "cheese effect." This technical guide provides a comprehensive overview of the molecular interactions, kinetic properties, and downstream signaling effects of this compound on MAO-A. It includes a detailed summary of quantitative data, step-by-step experimental protocols for key assays, and visualizations of the relevant pathways and workflows to support further research and development in this area.

Core Mechanism of Action

This compound's primary pharmacological target is monoamine oxidase-A (MAO-A), an enzyme crucial for the degradation of key monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron.[1][2] By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, which is believed to be the primary basis for its antidepressant effects.[1][2]

The interaction of this compound with MAO-A is characterized by its selectivity and reversibility. Unlike irreversible MAOIs that form a stable covalent bond with the enzyme, this compound's binding is non-covalent and of short duration, allowing for the recovery of enzyme activity within 24 hours of administration.[2][3] This reversibility is a key safety feature, as it allows endogenous amines like tyramine to displace this compound from the enzyme, enabling their metabolism and preventing the dangerous pressor response associated with older MAOIs.[4]

The inhibition kinetics of this compound are complex, exhibiting characteristics of a "slow-binding inhibitor."[2] The initial interaction is competitive, with a relatively low affinity.[2] However, with time, a conformational change in the enzyme-inhibitor complex is thought to occur, leading to a more tightly bound, non-competitive state.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters that characterize the interaction of this compound with MAO-A.

Table 1: In Vitro Inhibition of MAO-A by this compound

| Parameter | Value | Species/Tissue | Substrate | Reference |

| IC50 | 10 µM | Rat brain homogenates | 5-HT | [6] |

| Ki (initial competitive phase) | 0.2-0.4 mM | Rat brain or human placenta | Not specified | [2] |

Table 2: In Vivo MAO-A Occupancy in Humans Following this compound Administration

| Daily Dose | Mean MAO-A Occupancy | Duration of Treatment | Method | Reference |

| 300-600 mg | 74.23 ± 8.32% | 6 weeks | [11C]-harmine PET | [1][7] |

| 900-1200 mg | 83.75 ± 5.52% | 6 weeks | [11C]-harmine PET | [1][7] |

| 300 mg (single dose) | ~80% | Single dose | Not specified | [4] |

Table 3: Human Pharmacodynamic and Pharmacokinetic Parameters

| Parameter | Value | Notes | Reference |

| Plasma IC50 for MAO-A inhibition | 100-400 µg/L | Concentration for 50% of maximum enzyme inhibition | [8] |

| Duration of MAO-A inhibition | 8-10 hours | After a single dose | [4] |

| Time to complete MAO-A recovery | ~24 hours | After last dose | [3][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound on MAO-A.

In Vitro MAO-A Inhibition Assay (Fluorometric Method)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound for MAO-A using a fluorometric assay with kynuramine as the substrate. The assay measures the production of hydrogen peroxide (H2O2), a byproduct of the MAO-A catalyzed reaction.

Materials:

-

Recombinant human MAO-A enzyme

-

This compound stock solution (in DMSO)

-

Kynuramine dihydrobromide

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent (or similar H2O2-sensitive fluorescent probe)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Enzyme Preparation: Prepare a working solution of recombinant human MAO-A in phosphate buffer to a final concentration that yields a linear reaction rate over the desired time course.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in phosphate buffer from the stock solution. The final concentrations should span a range appropriate to determine the IC50 value (e.g., 0.1 µM to 100 µM).

-

Reaction Mixture Preparation: Prepare a reaction mixture containing kynuramine, HRP, and Amplex® Red in phosphate buffer. The final concentrations should be optimized, for example: 50 µM kynuramine, 1 U/mL HRP, and 50 µM Amplex® Red.

-

Assay Protocol: a. To each well of the 96-well plate, add 50 µL of the appropriate this compound dilution or vehicle control (phosphate buffer with DMSO). b. Add 50 µL of the MAO-A enzyme solution to each well and pre-incubate for 15 minutes at 37°C. c. Initiate the reaction by adding 100 µL of the reaction mixture to each well. d. Immediately measure the fluorescence intensity at an excitation wavelength of ~530-545 nm and an emission wavelength of ~585-595 nm. e. Continue to monitor the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.

-

Data Analysis: a. Calculate the rate of reaction (change in fluorescence per unit time) for each this compound concentration and the control. b. Express the reaction rates as a percentage of the control (100% activity). c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Determination of this compound and its Metabolites in Human Plasma by HPLC-UV

This protocol outlines a method for the quantitative analysis of this compound and its major metabolites in human plasma using high-performance liquid chromatography with ultraviolet detection.[10][11]

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., Waters XTerra RP18, 5 µm, 150 mm x 4.6 mm)[10]

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (KH2PO4)

-

Triethylamine

-

Orthophosphoric acid

-

Human plasma samples

-

Solid-phase extraction (SPE) columns (e.g., Speedisk H2O-Philic DVB)[10]

-

Methanol

-

Dichloromethane

Procedure:

-

Standard and Sample Preparation: a. Prepare stock solutions of this compound and its metabolites in methanol. b. Prepare calibration standards and quality control samples by spiking blank human plasma with known concentrations of the analytes.

-

Sample Extraction (SPE): a. Condition the SPE columns with methanol followed by water. b. Load 0.5 mL of plasma sample onto the SPE column. c. Wash the column with water to remove interfering substances. d. Elute the analytes with an appropriate solvent (e.g., methanol or a mixture of dichloromethane and isopropanol). e. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

-

Chromatographic Conditions: a. Mobile Phase: A mixture of 10 mM KH2PO4 with 1% triethylamine (adjusted to pH 3.9 with orthophosphoric acid) and acetonitrile (e.g., 83:17, v/v).[10] b. Flow Rate: 1.2 mL/min.[10] c. Column Temperature: Ambient or controlled (e.g., 25°C). d. Injection Volume: 20 µL. e. UV Detection: 240 nm.[10]

-

Data Analysis: a. Construct a calibration curve by plotting the peak area of the analyte against its concentration for the calibration standards. b. Determine the concentration of this compound and its metabolites in the plasma samples by interpolating their peak areas from the calibration curve.

In Vivo MAO-A Occupancy Measurement using [11C]-harmine PET

This protocol describes the use of positron emission tomography (PET) with the radioligand [11C]-harmine to measure the in vivo occupancy of MAO-A by this compound in the human brain.[12]

Participants and Dosing:

-

Recruit healthy volunteers or patients with major depressive disorder.

-

Administer this compound at clinically relevant doses (e.g., 300 mg twice daily) for a specified period (e.g., 6 weeks).[12]

Procedure:

-

Baseline PET Scan: a. Perform a baseline PET scan on each participant before the initiation of this compound treatment. b. Intravenously administer a bolus of [11C]-harmine (e.g., ~350 MBq).[12] c. Acquire dynamic PET data for 90 minutes. d. Concurrently, collect arterial blood samples to measure the concentration of [11C]-harmine in plasma, which serves as the input function for kinetic modeling.

-

Post-treatment PET Scan: a. After the treatment period with this compound, perform a second PET scan using the same procedure as the baseline scan. b. The second scan should be conducted approximately 2-4 hours after the last dose of this compound.[12]

-

Image and Data Analysis: a. Reconstruct the PET images and co-register them with individual magnetic resonance imaging (MRI) scans for anatomical localization of brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum). b. Use kinetic modeling (e.g., a two-tissue compartment model) to estimate the total distribution volume (VT) of [11C]-harmine in each brain region for both the baseline and post-treatment scans. c. Calculate the MAO-A occupancy using the following formula: Occupancy (%) = [(VT_baseline - VT_post-treatment) / VT_baseline] x 100

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound's mechanism of action and the experimental workflows.

Signaling Pathway of MAO-A Inhibition by this compound

Caption: Signaling pathway illustrating this compound's reversible inhibition of MAO-A.

Experimental Workflow for In Vitro IC50 Determination

Caption: Workflow for determining the IC50 of this compound for MAO-A in vitro.

Logical Relationship of Reversible MAO-A Inhibition

Caption: Logical diagram of tyramine's effect on reversible MAO-A inhibition by this compound.

Conclusion

This compound's mechanism of action as a selective and reversible inhibitor of MAO-A provides a distinct and favorable safety profile compared to older, irreversible MAOIs. The detailed quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals. A thorough understanding of its interaction with MAO-A at the molecular level is essential for the rational design of new and improved therapeutic agents targeting the monoaminergic system for the treatment of depression and other neurological disorders. The provided visualizations serve to clarify the complex pathways and experimental procedures involved in the study of this important antidepressant.

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]

- 3. melp.nl [melp.nl]

- 4. e-lactancia.org [e-lactancia.org]

- 5. youtube.com [youtube.com]

- 6. Comparison of monoamine oxidase-A inhibition by this compound in vitro and ex vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monoamine Oxidase-A Occupancy by this compound and Phenelzine: Implications for the Development of Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of monoamine oxidase by this compound: effects on monoamine metabolism and secretion of anterior pituitary hormones and cortisol in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-performance liquid chromatographic method for the determination of this compound and its two major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Monoamine oxidase A inhibitor occupancy during treatment of major depressive episodes with this compound or St. John’s wort: an [11C]-harmine PET study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reversible Inhibition Kinetics of Moclobemide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reversible inhibition kinetics of Moclobemide, a selective inhibitor of monoamine oxidase A (MAO-A). The information presented herein is curated for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound's mechanism of action.

Core Concepts: Reversible and Selective Inhibition of MAO-A

This compound is classified as a Reversible Inhibitor of Monoamine Oxidase A (RIMA).[1] Its therapeutic efficacy as an antidepressant stems from its ability to selectively and reversibly inhibit MAO-A, an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[2] This inhibition leads to an increase in the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism behind its antidepressant effects.

Unlike irreversible MAO inhibitors, the reversible nature of this compound's binding allows for a faster recovery of enzyme activity, typically within 24 hours.[3] This characteristic significantly reduces the risk of hypertensive crises associated with the consumption of tyramine-rich foods, a major concern with older, irreversible MAOIs.

Quantitative Inhibition Data

The inhibitory potency of this compound on MAO-A has been quantified in various studies. The following tables summarize the key kinetic parameters reported in the literature.

| Parameter | Value | Species/Tissue | Substrate | Reference |

| IC₅₀ | 10 µM | Rat Brain Homogenates | Serotonin | [4] |

| IC₅₀ | 100 - 400 µg/L | Human Plasma | Endogenous | [5] |

Table 1: IC₅₀ Values for this compound Inhibition of MAO-A

| Parameter | Value | Species/Tissue | Notes | Reference |

| Kᵢ (initial) | 0.2 - 0.4 mM | Rat Brain, Human Placenta | Initial competitive phase of slow-binding inhibition | [6] |

Table 2: Inhibition Constant (Kᵢ) for this compound

Mechanism of Inhibition: A Slow-Binding Process

This compound's interaction with MAO-A is characterized by a "slow-binding" inhibition mechanism. This process involves an initial, rapid, and competitive binding of the inhibitor to the enzyme's active site, followed by a slower conformational change that results in a more tightly bound enzyme-inhibitor complex.[2][6] This two-step process is a key feature of its kinetic profile.

Mechanism of this compound's slow-binding inhibition of MAO-A.

Experimental Protocols for Studying this compound Inhibition

While specific protocols vary between laboratories, the following outlines a general methodology for determining the reversible inhibition kinetics of this compound on MAO-A, based on commonly cited experimental approaches.

Materials and Reagents

-

Enzyme Source: Homogenates of rat brain or human placenta are frequently used as a source of MAO-A.

-

Substrate: Serotonin (5-hydroxytryptamine) is a specific substrate for MAO-A. Other substrates like kynuramine can also be used.

-

Inhibitor: this compound hydrochloride.

-

Buffer: Typically a phosphate buffer (e.g., 0.1 M, pH 7.4).

-

Detection Reagents: Dependent on the assay method (e.g., radiolabeled substrate and scintillation counting, or spectrophotometric/fluorometric detection of a product).

General Assay Procedure

-

Enzyme Preparation: Prepare homogenates of the chosen tissue in the appropriate buffer and determine the protein concentration.

-

Incubation: In a reaction tube, combine the enzyme preparation, buffer, and varying concentrations of this compound. A control with no inhibitor is essential.

-

Pre-incubation (for time-dependency studies): To investigate the slow-binding kinetics, pre-incubate the enzyme and inhibitor for different time intervals before adding the substrate.

-

Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

-

Reaction Termination: After a defined incubation period, stop the reaction (e.g., by adding acid or boiling).

-

Product Quantification: Measure the amount of product formed using a suitable detection method.

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition at each this compound concentration. Plot the data to determine IC₅₀ and, through further kinetic analysis (e.g., Dixon or Cornish-Bowden plots), the Kᵢ value.

General workflow for an in vitro MAO-A inhibition assay.

Signaling Pathways Influenced by this compound

By inhibiting MAO-A, this compound indirectly modulates downstream signaling pathways that are regulated by monoamine neurotransmitters. The primary effect is an increase in the levels of serotonin, norepinephrine, and dopamine in the synaptic cleft. This enhanced neurotransmitter availability leads to increased activation of their respective postsynaptic receptors, triggering a cascade of intracellular signaling events that are thought to contribute to the therapeutic effects of the drug.

Simplified signaling pathway affected by this compound.

Conclusion

This compound's reversible and selective inhibition of MAO-A, characterized by its slow-binding kinetics, provides a favorable therapeutic profile compared to older, irreversible MAOIs. A thorough understanding of its kinetic parameters and mechanism of action is essential for the continued development and optimization of this class of antidepressants. The experimental approaches outlined in this guide provide a foundation for researchers to further investigate the nuanced interactions between this compound and MAO-A.

References

- 1. researchgate.net [researchgate.net]

- 2. e-lactancia.org [e-lactancia.org]

- 3. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Monoamine oxidase-A: pharmacodynamics in humans of this compound, a reversible and selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mode of action and characteristics of monoamine oxidase-A inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and synthesis history of Moclobemide

An In-Depth Technical Guide to the Discovery and Synthesis of Moclobemide

Introduction

This compound is a pharmaceutical agent belonging to the class of reversible inhibitors of monoamine oxidase A (RIMA), primarily utilized in the treatment of major depressive disorder and social anxiety disorder.[1][2] Its development marked a significant advancement in the pharmacology of antidepressants, offering a safer alternative to the older, irreversible monoamine oxidase inhibitors (MAOIs). This guide provides a comprehensive overview of the history, discovery, synthesis, mechanism of action, and pharmacological properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and History

The journey of this compound began in 1972 in Switzerland, developed by researchers at Hoffmann-La Roche.[1][3] Initially, its therapeutic potential was not immediately recognized. The compound was first screened for antilipemic or antibiotic properties, both of which proved negative.[1][3] Subsequent investigations into its potential as an antidepressant, based on anticholinergic tests, were also unfruitful, leading to a temporary misclassification as a potential antipsychotic.[1][3]

The breakthrough came with the discovery of its specific and reversible inhibitory action on monoamine oxidase A (MAO-A).[1][3] This was a pivotal finding, as the older generation of MAOIs were irreversible inhibitors, leading to dangerous food and drug interactions, most notably the "cheese effect"—a hypertensive crisis caused by the inability to metabolize tyramine from certain foods.[1][4][5] this compound's reversible nature allows tyramine to displace the drug from the enzyme, permitting its metabolism and significantly reducing the risk of this adverse reaction.[1][5]

Following the establishment of its favorable safety profile concerning tyramine interactions, clinical trials for this compound were initiated in 1977.[1][3] These trials confirmed its broad antidepressant activity.[1][3] this compound was first launched in Sweden in 1989 and subsequently gained approval in over 50 countries, including Canada, the United Kingdom, and Australia.[1] It is noteworthy that this compound is not approved for use in the United States.[1][4][6]

Mechanism of Action

This compound's primary pharmacological action is the selective and reversible inhibition of monoamine oxidase A (MAO-A).[2][6][7] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[2] By inhibiting MAO-A, this compound leads to an increase in the synaptic concentrations of these neurotransmitters, which is believed to be the basis of its antidepressant effect.[2][6][7]

The inhibition kinetics are complex; this compound acts as a slow-binding inhibitor.[8] The interaction begins with an initial competitive phase with a relatively low affinity (KI = 0.2-0.4 mM), but the inhibitor's potency increases with incubation time.[8] A single 300 mg dose of this compound can inhibit approximately 80% of MAO-A and 20-30% of MAO-B.[1] The reversibility of the inhibition means that MAO-A activity is fully restored within 24 hours after the last dose.[9]

Caption: Mechanism of action of this compound.

Synthesis of this compound

The chemical synthesis of this compound, 4-chloro-N-(2-morpholin-4-ylethyl)benzamide, can be achieved through several routes. The most common and industrially feasible methods involve the formation of an amide bond between a 4-chlorobenzoyl derivative and 4-(2-aminoethyl)morpholine.

Key Synthetic Routes

-

From 4-Chlorobenzoyl Chloride: A prevalent method is the acylation of 4-(2-aminoethyl)morpholine with 4-chlorobenzoyl chloride in the presence of a mild base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct.[10] This is a straightforward and high-yield, one-step synthesis.[10][11]

-

From Acrylamide and Morpholine: An alternative route involves the initial synthesis of the intermediate, 4-(2-aminoethyl)morpholine. This can be prepared from acrylamide and morpholine.[12] The resulting intermediate is then reacted with a 4-chlorobenzoyl derivative.[12]

-

Modern Synthetic Approaches: Recent research has focused on developing more environmentally friendly and efficient synthetic protocols. These include:

-

Iron-Catalyzed Synthesis: Using inexpensive and low-toxicity iron catalysts like Fe(NO₃)₃·9H₂O to facilitate the reaction between a nitrile and an amine.[13]

-

Biocatalytic Synthesis: Employing enzymes, such as the amide bond synthetase McbA, coupled with an ATP recycling system to catalyze the formation of the amide bond under mild conditions.[14]

-

Caption: A common synthesis workflow for this compound.

Experimental Protocols

General Protocol for Synthesis via Schotten-Baumann Reaction

This protocol is a generalized representation based on common laboratory syntheses.[10][12]

-

Preparation of Reactant Solution: Dissolve 4-(2-aminoethyl)morpholine in a suitable organic solvent, such as acetone, in a reaction vessel.

-

Addition of Base: Add a mild base, such as triethylamine, to the solution. The base acts as a scavenger for the HCl generated during the reaction.

-

Acylation: Cool the mixture to a reduced temperature (e.g., 5-10 °C) using an ice bath. Slowly add a solution of 4-chlorobenzoyl chloride in the same solvent to the reaction mixture with continuous stirring. Maintain the temperature during the addition.

-

Reaction: After the addition is complete, allow the reaction to proceed with stirring for several hours at a controlled temperature.

-

Isolation of Crude Product: Remove the solvent under reduced pressure (e.g., using a rotary evaporator). The resulting residue contains the crude this compound, often as its hydrochloride salt.

-

Purification:

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as isopropanol or ethanol, to obtain the pure hydrochloride salt.[12]

-

Free Base Formation: To obtain the free base form of this compound, the hydrochloride salt can be dissolved in water and treated with a base (e.g., NaOH) to precipitate the pure this compound. The precipitate is then filtered, washed, and dried.

-

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.[10]

Pharmacokinetics and Quantitative Data

This compound is rapidly and almost completely absorbed from the gastrointestinal tract.[1][15] A notable characteristic is the increase in its bioavailability after the first week of therapy due to the saturation of the first-pass metabolism in the liver.[1][15]

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference(s) |

| Bioavailability | 55-95% (increases with repeated administration) | [1] |

| Time to Peak Plasma Conc. (Tmax) | 0.3 - 2 hours | [1][2] |

| Protein Binding | ~50% (primarily to albumin) | [1] |

| Volume of Distribution (Vd) | 1 - 1.5 L/kg | [7] |

| Elimination Half-life (t1/2) | 1 - 2 hours | [1] |

| Metabolism | Hepatic (via CYP2C19, CYP2D6, CYP1A2) | [7][15] |

| Excretion | Almost completely renal (<1% unchanged) | [1][7] |

| Clearance | 30 - 78 L/h | [7] |

Clinical Efficacy and Therapeutic Use

Clinical studies have demonstrated that this compound is an effective treatment for major depressive disorder. Meta-analyses and comparative studies have shown its efficacy to be superior to placebo and comparable to that of tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs).[1][16][17]

Table 2: Clinical Efficacy Summary

| Indication | Efficacy Comparison | Key Findings | Reference(s) |

| Major Depressive Disorder | Comparable to TCAs and SSRIs | Effective for both endogenous and non-endogenous depression.[16][17] Fast onset of action compared to some other antidepressants.[1] | [1][16][17] |

| Social Phobia | Effective (higher doses may be needed) | Benefits may take 8-12 weeks to manifest.[1] Efficacy is considered less robust than irreversible MAOIs.[1][17] | [1][17] |

| Dysthymia | Effective | Found to be effective in the treatment and management of this disorder. | [1][17] |

A significant advantage of this compound is its favorable tolerability profile. It is largely devoid of the anticholinergic, sedative, and cardiovascular side effects commonly associated with TCAs and irreversible MAOIs.[1][16] This makes it a particularly suitable option for elderly patients or those with cardiovascular conditions.[1][6]

Conclusion

This compound represents a significant milestone in the history of antidepressant development. Its discovery, stemming from serendipity and rigorous pharmacological investigation, led to the introduction of the first reversible inhibitor of MAO-A. This offered a much-needed therapeutic alternative with a greatly improved safety profile over its predecessors. The synthesis of this compound is well-established, with ongoing research aimed at developing even more efficient and sustainable methods. Its well-documented efficacy and tolerability have solidified its place in the therapeutic armamentarium for depressive and anxiety disorders in many countries worldwide.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound ( Manerx , Aurorix ) [biopsychiatry.com]

- 4. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. mentalhealth.com [mentalhealth.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Mode of action and characteristics of monoamine oxidase-A inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. e-lactancia.org [e-lactancia.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CN1094040A - The synthetic method of this compound - Google Patents [patents.google.com]

- 13. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06391G [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Clinical pharmacokinetics of the monoamine oxidase-A inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound. A review of its pharmacological properties and therapeutic use in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound: Therapeutic Use and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Moclobemide: An In-depth Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacological profile of moclobemide, a reversible inhibitor of monoamine oxidase A (RIMA). The information presented herein is intended to support researchers and professionals in the fields of neuroscience, pharmacology, and drug development in their evaluation and potential application of this compound in preclinical studies.

Introduction

This compound (p-chloro-N-[2-morpholinoethyl]-benzamide) is a well-characterized antidepressant agent belonging to the class of reversible inhibitors of monoamine oxidase A (RIMA).[1] Unlike irreversible MAOIs, this compound's reversible nature offers a more favorable safety profile, particularly concerning the potentiation of the pressor effects of tyramine (the "cheese effect").[2][3] Its primary mechanism of action involves the selective inhibition of MAO-A, an enzyme crucial for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[4][5] This inhibition leads to an increase in the synaptic availability of these monoamines, which is believed to be the foundation of its antidepressant and anxiolytic effects.[1] This guide delves into the quantitative pharmacology, pharmacokinetic properties, and detailed experimental protocols of this compound in various preclinical models.

Mechanism of Action and In Vitro Pharmacology

This compound's principal pharmacological action is the reversible and selective inhibition of monoamine oxidase A (MAO-A).[5] In preclinical in vitro assays, this compound demonstrates a clear preference for MAO-A over MAO-B.

Table 1: In Vitro Inhibition of Monoamine Oxidase by this compound

| Parameter | MAO-A | MAO-B | Reference |

| IC50 (rat brain homogenates) | 6 µM | 1000 µM | [6] |

| IC50 | 6.061 ± 0.262 µM | - | [7] |

IC50: Half maximal inhibitory concentration.

The data clearly illustrates this compound's high selectivity for the MAO-A isoenzyme.

Signaling Pathway of this compound's Core Mechanism

Preclinical Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties in preclinical models, characterized by rapid absorption and extensive metabolism.

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models

| Parameter | Value | Species | Reference |

| Bioavailability (single oral dose) | ~50% | - | [6] |

| Bioavailability (multiple doses) | Approaches 100% | - | [8] |

| Protein Binding | 50% (primarily to albumin) | - | [9] |

| Metabolism | Extensive, primarily via oxidative reactions on the morpholine moiety | - | [9] |

| Excretion | >95% excreted as metabolites in urine | - | [9] |

| LD50 (oral) | 730 mg/kg | Mouse | [5] |

| LD50 (oral) | 1,300 mg/kg | Rat | [5] |

LD50: Median lethal dose.

In Vivo Pharmacodynamics and Behavioral Models

The in vivo effects of this compound have been extensively studied in various animal models of depression and anxiety, demonstrating its efficacy as an antidepressant and anxiolytic agent.

Effects on Brain Monoamine Levels

Microdialysis studies in rats have confirmed that this compound administration leads to a significant increase in the extracellular levels of serotonin, norepinephrine, and dopamine in the brain, with a corresponding decrease in their metabolites.[10][11]

Animal Models of Depression

The Forced Swim Test is a widely used model to screen for antidepressant activity. This compound has been shown to reduce immobility time in this test, an effect indicative of an antidepressant-like response.[12]

Experimental Protocol: Forced Swim Test (Mouse)

-

Apparatus: A transparent cylindrical tank (e.g., 20 cm in diameter, 30 cm in height) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to escape or touch the bottom.[13]

-

Animals: Male mice are commonly used.[13]

-

Procedure:

-

Administer this compound or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.

-

Gently place the mouse into the water-filled cylinder.

-

Record the session, which typically lasts for 6 minutes.[14]

-

The primary measure is the duration of immobility during the last 4 minutes of the test.[14] Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

-

-

Data Analysis: The duration of immobility is scored by a trained observer, often from video recordings. A significant decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[15]

The CMS model is considered a more etiologically valid model of depression, as it involves exposing animals to a series of unpredictable, mild stressors over an extended period, leading to anhedonia (a core symptom of depression). This compound has been shown to reverse the anhedonic state induced by CMS.[16]

Experimental Protocol: Chronic Mild Stress (Rat)

-

Apparatus: Standard rat housing cages and various stressors.

-

Animals: Male rats are typically used.

-

Procedure:

-

For a period of several weeks (e.g., 19 days), rats are subjected to a variable sequence of mild stressors.[16] These can include:

-

This compound (e.g., 20 mg/kg, twice daily) or vehicle is administered throughout the stress period.[16]

-

Anhedonia is typically assessed using the sucrose preference test, where a reduction in the consumption of a sweetened solution is indicative of anhedonia.

-

-

Data Analysis: Sucrose preference is calculated as the ratio of sucrose solution intake to total fluid intake. A reversal of the stress-induced decrease in sucrose preference in the this compound-treated group indicates an antidepressant effect.[4]

Animal Models of Anxiety

This test is based on the innate aversion of rodents to brightly lit, open spaces. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.

Experimental Protocol: Light-Dark Box Test (Mouse)

-

Apparatus: A two-compartment box, with one small, dark compartment and one larger, illuminated compartment, connected by an opening.[18]

-

Animals: Male mice are often used.[18]

-

Procedure:

-

Data Analysis: Key parameters measured include the time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment. An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic-like effect.[18]

Experimental Workflow Diagrams

Conclusion

The preclinical pharmacological profile of this compound robustly supports its clinical efficacy as an antidepressant and anxiolytic agent. Its selective and reversible inhibition of MAO-A, favorable pharmacokinetic properties, and demonstrated efficacy in a range of well-validated animal models of depression and anxiety provide a strong foundation for its continued investigation and use in neuroscience research. The detailed methodologies and quantitative data presented in this guide are intended to facilitate the design and interpretation of future preclinical studies involving this compound.

References

- 1. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pre-clinical pharmacology of this compound. A review of published studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. Effect of selective and reversible MAO inhibitors on dopamine outflow in rat striatum: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neurochemical profile of this compound, a short-acting and reversible inhibitor of monoamine oxidase type A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of this compound on forced-swimming stress and brain monoamine levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Effects of this compound, a new generation reversible Mao-A inhibitor, in a novel animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chronic mild stress-induced anhedonia: a realistic animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. maze.conductscience.com [maze.conductscience.com]

Beyond the Monoamine Oxidase-A: A Technical Guide to the Cellular and Molecular Targets of Moclobemide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moclobemide, a well-established reversible inhibitor of monoamine oxidase A (MAO-A), has long been a cornerstone in the treatment of depressive disorders. However, a growing body of evidence reveals that its pharmacological actions extend far beyond its primary target. This technical guide provides an in-depth exploration of the non-MAO-A cellular and molecular targets of this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals. This document details this compound's engagement with pathways involved in neuroinflammation, oxidative stress, neuroprotection, and its interactions with key drug-metabolizing enzymes. Through a systematic presentation of quantitative data, detailed experimental methodologies, and visual representations of signaling pathways, this guide aims to illuminate the multifaceted nature of this compound's mechanism of action and inspire further investigation into its therapeutic potential.

Introduction

This compound is a benzamide derivative antidepressant that selectively and reversibly inhibits MAO-A, leading to increased synaptic concentrations of serotonin, norepinephrine, and dopamine.[1][2] While this mechanism is central to its antidepressant effects, recent research has uncovered a broader spectrum of molecular interactions that contribute to its pharmacological profile. These "off-target" effects are not merely ancillary but represent significant contributions to its therapeutic efficacy and potential for new indications. This guide will systematically explore these additional targets, providing a granular view of this compound's molecular footprint.

Modulation of Neuroinflammatory Pathways

Emerging evidence implicates neuroinflammation in the pathophysiology of depression and other neuropsychiatric disorders. This compound has demonstrated significant anti-inflammatory properties, primarily through its modulation of glial cell activity and cytokine production.

Inhibition of Pro-inflammatory Cytokines

In vitro studies have shown that this compound can suppress the production of key pro-inflammatory cytokines. In lipopolysaccharide (LPS)-activated primary mixed glial cell cultures, this compound has been observed to diminish the expression of interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) mRNA and significantly reduce the secretion of these cytokines into the culture medium.[3]

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling

The anti-inflammatory effects of this compound are, at least in part, mediated by its influence on the NF-κB signaling pathway. This compound has been shown to decrease the LPS-stimulated translocation of the NF-κB p65 subunit into the cellular nucleus in primary mixed glial cells.[3] This inhibition of NF-κB, a master regulator of inflammatory gene expression, provides a key mechanism for its anti-inflammatory actions.

Data Presentation: Anti-inflammatory Effects of this compound

| Target | Cell Type | Stimulus | This compound Concentration | Observed Effect | Reference |

| TNF-α Production | Human whole blood | None (unstimulated) | 10⁻³ M | Significant suppression | [4] |

| TNF-α Production | Human whole blood | None (unstimulated) | 10⁻⁵ M | Significant suppression | [4] |

| IL-8 Production | Human whole blood | None (unstimulated) | 10⁻³ M | Significant suppression | [4] |

| IL-8 Production | Human whole blood | None (unstimulated) | 10⁻⁵ M | Significant suppression | [4] |

| IL-10 Production | Human whole blood | LPS + PHA | 10⁻³ M and 10⁻⁵ M | Significant enhancement | [4] |

| IL-1β mRNA | Primary rat mixed glial cells | LPS | Wide range of concentrations | Diminished expression | [3] |

| TNF-α mRNA | Primary rat mixed glial cells | LPS | Wide range of concentrations | Diminished expression | [3] |

| NF-κB p65 translocation | Primary rat mixed glial cells | LPS | Not specified | Decreased translocation | [3] |

Experimental Protocols

2.3.1. Measurement of Cytokine Production in Whole Blood Culture

-

Objective: To quantify the in vitro effect of this compound on cytokine production.

-

Methodology:

-

Whole blood samples are collected from healthy volunteers.

-

The blood is diluted and stimulated with lipopolysaccharide (LPS) and phytohemagglutinin (PHA) to induce cytokine production.

-

This compound is added to the cultures at various concentrations (e.g., 10⁻³ M and 10⁻⁵ M).

-

After an incubation period, the supernatants are collected.

-

Cytokine levels (e.g., TNF-α, IL-8, IL-10) are quantified using specific enzyme-linked immunosorbent assays (ELISA).[4]

-

2.3.2. NF-κB p65 Translocation Assay

-

Objective: To visualize and quantify the effect of this compound on NF-κB nuclear translocation.

-

Methodology:

-

Primary mixed glial cells are cultured on coverslips.

-

The cells are pre-treated with this compound before being stimulated with LPS.

-

After stimulation, the cells are fixed and permeabilized.

-

Immunocytochemistry is performed using an antibody specific for the p65 subunit of NF-κB.

-

The subcellular localization of p65 is visualized using fluorescence microscopy, and the percentage of cells with nuclear p65 is quantified.[3]

-

Signaling Pathway Diagram

Figure 1: this compound's inhibition of NF-κB signaling.

Neuroprotective and Neurogenic Effects

Beyond its immediate effects on neurotransmitter levels, this compound has been shown to promote neuronal survival and growth through the modulation of key signaling pathways and neurotrophic factors.

Upregulation of Anti-apoptotic Proteins

This compound enhances the expression of the anti-apoptotic protein Bcl-2. In cultured neural stem cells (NSCs), treatment with 50 μM this compound led to a significant increase in Bcl-2 mRNA levels, with a 5.5-fold increase at day 3 and a 10.6-fold increase at day 5.[5] This upregulation of Bcl-2 is crucial for protecting neurons from apoptotic cell death.

Activation of the Extracellular Signal-Regulated Kinase (ERK) Pathway

The neuroprotective effects of this compound are linked to its activation of the ERK1/2 signaling pathway. The upregulation of Bcl-2 by this compound is mediated through the phosphorylation and activation of ERK1/2.[5] This pathway is a central regulator of cell proliferation, differentiation, and survival.

Enhancement of Brain-Derived Neurotrophic Factor (BDNF) Levels

This compound has been shown to increase the levels of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in neurogenesis, synaptic plasticity, and neuronal survival. Chronic administration of this compound has been found to up-regulate BDNF levels in the hippocampus of chronically stressed mice.[1]

Data Presentation: Neuroprotective and Neurogenic Effects of this compound

| Target | Cell/Tissue Type | This compound Concentration/Dose | Observed Effect | Reference |

| Cell Viability | Neural Stem Cells | 50 µM | Increased | [5] |

| Bcl-2 mRNA | Neural Stem Cells | 50 µM | 5.5-fold increase (day 3), 10.6-fold increase (day 5) | [5] |

| ERK1/2 | Neural Stem Cells | Not specified | Increased phosphorylation | [5] |

| BDNF | Mouse Hippocampus | 40 mg/kg (i.p.) | Upregulated levels | [1] |

Experimental Protocols

3.4.1. Quantification of Bcl-2 mRNA Expression

-

Objective: To measure the change in Bcl-2 gene expression following this compound treatment.

-

Methodology:

-

Neural stem cells are cultured and treated with this compound (e.g., 50 µM) for different time points.

-

Total RNA is extracted from the cells.

-

Reverse transcription is performed to synthesize cDNA.

-

Quantitative real-time PCR (qRT-PCR) is conducted using primers specific for Bcl-2 and a reference gene (e.g., GAPDH).

-

The relative expression of Bcl-2 mRNA is calculated using the comparative Ct method.[5]

-

3.4.2. Western Blot for ERK1/2 Phosphorylation

-

Objective: To detect the activation of the ERK1/2 pathway.

-

Methodology:

-

Cells are treated with this compound for various durations.

-

Total protein is extracted, and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.[5]

-

Signaling Pathway Diagram

Figure 2: this compound-induced ERK/Bcl-2 signaling.

Antioxidant Properties

Oxidative stress is increasingly recognized as a contributor to the pathophysiology of depression. This compound exhibits antioxidant properties by modulating the activity of key antioxidant enzymes and reducing markers of oxidative damage.

Modulation of Antioxidant Enzymes

In a rat model of indomethacin-induced gastric ulcers, this compound demonstrated significant antioxidant effects. At doses of 10, 20, 40, 80, and 150 mg/kg, it was shown to increase the levels of glutathione (GSH) and the activity of superoxide dismutase (SOD).

Reduction of Oxidative Stress Markers

In the same study, this compound was found to decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and reduce the activity of myeloperoxidase (MPO), an enzyme that generates reactive oxygen species.

Data Presentation: Antioxidant Effects of this compound

| Parameter | Tissue | This compound Doses (mg/kg) | Observed Effect | Reference |

| Glutathione (GSH) | Rat Stomach | 10, 20, 40, 80, 150 | Increased | |

| Superoxide Dismutase (SOD) Activity | Rat Stomach | 10, 20, 40, 80, 150 | Increased | |

| Malondialdehyde (MDA) | Rat Stomach | 10, 20, 40, 80, 150 | Decreased | |

| Myeloperoxidase (MPO) Activity | Rat Stomach | 10, 20, 40, 80, 150 | Decreased |

Experimental Protocols

4.3.1. Measurement of Antioxidant Enzyme Activity

-

Objective: To quantify the effect of this compound on the activity of antioxidant enzymes.

-

Methodology:

-

Tissue homogenates are prepared from control and this compound-treated animals.

-

SOD Activity: Assayed by monitoring the inhibition of the reduction of nitroblue tetrazolium by the xanthine-xanthine oxidase system.

-

Catalase Activity: Determined by measuring the rate of H₂O₂ decomposition.

-

Glutathione Peroxidase (GPx) Activity: Measured by a coupled reaction with glutathione reductase, monitoring the oxidation of NADPH.

-

4.3.2. Measurement of Malondialdehyde (MDA)

-

Objective: To assess lipid peroxidation.

-

Methodology:

-

Tissue homogenates are reacted with thiobarbituric acid (TBA) at high temperature and acidic pH.

-

The resulting pink-colored MDA-TBA adduct is measured spectrophotometrically.

-

Inhibition of Cytochrome P450 Enzymes

This compound is known to interact with the cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of a vast array of xenobiotics, including many therapeutic drugs. This interaction can have significant clinical implications.

Inhibition of CYP1A2, CYP2C19, and CYP2D6

In vitro and in vivo studies have demonstrated that this compound is a reversible inhibitor of CYP1A2, CYP2C19, and CYP2D6.[6] The inhibition of these enzymes can lead to drug-drug interactions when this compound is co-administered with drugs that are substrates for these CYPs.

Data Presentation: Inhibition of Cytochrome P450 Enzymes by this compound

| Enzyme | Inhibition Type | Ki Value | Reference |

| CYP1A2 | Reversible | Data not yet available | [6] |

| CYP2C19 | Reversible | Data not yet available | [6][7] |

| CYP2D6 | Reversible | Data not yet available | [6] |

Note: While inhibition is confirmed, specific Ki values were not available in the reviewed literature at the time of this guide's compilation. Further research is warranted to quantify these interactions precisely.

Experimental Protocols

5.2.1. In Vitro CYP Inhibition Assay

-

Objective: To determine the inhibitory potential and kinetics (Ki) of this compound on specific CYP isoforms.

-

Methodology:

-

Human liver microsomes or recombinant human CYP enzymes are used as the enzyme source.

-

A probe substrate specific for the CYP isoform of interest is incubated with the enzyme in the presence of various concentrations of this compound.

-

The formation of the metabolite of the probe substrate is measured using LC-MS/MS.

-

The IC50 value is determined, and from this, the Ki value can be calculated using the Cheng-Prusoff equation, assuming competitive inhibition.

-

Workflow Diagram

Figure 3: Workflow for determining CYP inhibition.

Conclusion

The pharmacological profile of this compound is considerably more complex than its classification as a simple MAO-A inhibitor would suggest. Its ability to modulate neuroinflammatory responses, exert neuroprotective and neurogenic effects, and exhibit antioxidant properties highlights a range of therapeutic actions that likely contribute to its clinical efficacy. Furthermore, its interactions with the cytochrome P450 system underscore the importance of considering its broader pharmacological context in clinical practice.

This technical guide provides a foundational understanding of these non-MAO-A targets. It is our hope that the compiled data, detailed methodologies, and pathway diagrams will serve as a valuable resource for the scientific community, stimulating further research to fully elucidate the intricate mechanisms of this compound and to explore its potential in novel therapeutic applications. The multifaceted nature of this compound's interactions warrants a continued and deeper investigation into its molecular pharmacology.

References

- 1. This compound up-regulates proliferation of hippocampal progenitor cells in chronically stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound exerts anti-inflammatory effect in lipopolysaccharide-activated primary mixed glial cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The in vitro immunosuppressive effects of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound upregulated Bcl-2 expression and induced neural stem cell differentiation into serotoninergic neuron via extracellular-regulated kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a substrate of CYP2C19 and an inhibitor of CYP2C19, CYP2D6, and CYP1A2: a panel study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. g-standaard.nl [g-standaard.nl]

The Core Structure-Activity Relationship of Moclobemide for Selective MAO-A Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moclobemide, a benzamide derivative containing a morpholine moiety, is a well-established reversible inhibitor of monoamine oxidase A (MAO-A), belonging to the RIMA (Reversible Inhibitor of Monoamine Oxidase A) class of antidepressants.[1][2] Its clinical efficacy in treating depression and social anxiety stems from its ability to selectively inhibit MAO-A, leading to an increase in the synaptic levels of key neurotransmitters like serotonin, norepinephrine, and dopamine.[1][2] Understanding the intricate relationship between this compound's chemical structure and its inhibitory activity against MAO-A is paramount for the rational design of novel, more potent, and selective inhibitors with improved therapeutic profiles. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core structural requirements for its pharmacological action.

Core Structural Features and Mechanism of Action

This compound's interaction with MAO-A is characterized as a "slow-binding" inhibition, which involves an initial competitive binding phase followed by a slower conformational change that results in a more tightly bound enzyme-inhibitor complex.[3] This reversible, non-covalent interaction is a key feature of RIMAs, distinguishing them from older, irreversible MAO inhibitors and contributing to their improved safety profile.[4]

The fundamental pharmacophore of this compound for MAO-A inhibition consists of three key components:

-

The Benzamide Moiety: The central benzamide core serves as a crucial scaffold for the molecule.

-

The Morpholine Ring: This heterocyclic ring is considered a key structural element necessary for its antidepressant activity.[5]

-

The p-Chloro Substituent: An electronegative group on the phenyl ring is important for binding to MAO-A.[5]

Superimposition studies with monoamine neurotransmitters like norepinephrine and serotonin suggest that the phenyl ring, the electronegative substituent, and the terminal amine group of this compound are the primary recognition elements for its binding to the active site of MAO-A.[5]

Quantitative Structure-Activity Relationship Data

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B/MAO-A) | Reference |

| This compound | 6.061 ± 0.262 | >1000 | >165 | [6][7] |

| 10 | - | - | [7] | |

| Clorgyline (Reference) | 0.062 ± 0.002 | - | - | [6] |

Note: IC50 values can vary between different experimental setups. The data presented here are for comparative purposes.

The high IC50 value for MAO-B highlights the significant selectivity of this compound for the MAO-A isoform.[7]

Structure-Activity Relationship Insights

Based on the available literature, the following SAR principles for this compound and related benzamide derivatives can be outlined:

The Benzamide Core

The amide linkage is a critical feature. Bioisosteric replacement of the amide group in this compound has been explored to identify novel MAO inhibitors, suggesting its importance in maintaining the correct orientation and electronic properties for binding.

The Morpholine Ring

The morpholine ring is considered a vital component for the antidepressant activity of this compound.[5][8] Its role is likely multifaceted, contributing to the overall physicochemical properties of the molecule, such as solubility and the ability to form hydrogen bonds, which can influence its pharmacokinetic and pharmacodynamic profile.[9] The nitrogen atom within the morpholine ring is a key basic center.

The Phenyl Ring and Substituents

The presence of an electronegative substituent at the para-position of the phenyl ring, such as the chlorine atom in this compound, is a recurring feature in potent MAO-A inhibitors.[5] This suggests that this region of the molecule is involved in important interactions within the MAO-A active site. Modifications to the substituents on the benzoyl group have been shown to markedly influence the activity of related N-[(2-morpholinyl)alkyl]benzamides.[10] For some analogs of other MAO inhibitors, bulky substituents on the phenyl ring were found to favor selectivity for MAO-A, suggesting that the substrate binding site of MAO-A contains a larger lipophilic pocket than MAO-B.[11]

Experimental Protocols

The determination of MAO-A inhibitory activity is crucial for SAR studies. The following are detailed methodologies for commonly cited experiments:

In Vitro MAO-A Inhibition Assay (Spectrophotometric Method)

This continuous spectrophotometric method is widely used for its accuracy and relative simplicity.

Principle: This assay measures the activity of MAO-A by monitoring the oxidative deamination of a specific substrate, kynuramine. The product of this reaction, 4-hydroxyquinoline, can be detected spectrophotometrically at 316 nm. The reduction in the rate of 4-hydroxyquinoline formation in the presence of an inhibitor is used to determine the inhibitory potency (IC50).

Materials:

-

MAO-A enzyme source (e.g., human recombinant MAO-A, rat liver mitochondria)

-

Kynuramine dihydrobromide (substrate)

-

Potassium phosphate buffer (pH 7.4)

-

Test compounds (e.g., this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer capable of reading at 316 nm

Procedure:

-

Enzyme Preparation: Prepare a stock solution of the MAO-A enzyme in potassium phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

-

Assay Mixture Preparation: In a cuvette, combine the potassium phosphate buffer, the MAO-A enzyme solution, and the test compound at various concentrations.

-

Pre-incubation: Incubate the mixture at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the kynuramine substrate to the cuvette.

-

Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 316 nm over time (e.g., for 10-20 minutes) at 37°C.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plot. The percent inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro MAO-A Inhibition Assay (Radiochemical Method)

This method offers high sensitivity and is considered a gold standard for MAO activity measurement.

Principle: This assay quantifies MAO-A activity by measuring the conversion of a radiolabeled substrate (e.g., [14C]-5-hydroxytryptamine, a specific substrate for MAO-A) to its corresponding radiolabeled deaminated product. The inhibitor's potency is determined by its ability to reduce the formation of the radiolabeled product.

Materials:

-

MAO-A enzyme source

-

Radiolabeled substrate (e.g., [14C]-5-HT)

-

Phosphate buffer (pH 7.4)

-

Test compounds

-

Stopping solution (e.g., 2N HCl)

-

Extraction solvent (e.g., ethyl acetate/toluene mixture)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Assay Setup: In microcentrifuge tubes, combine the phosphate buffer, MAO-A enzyme solution, and the test compound at various concentrations.

-

Pre-incubation: Incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

-

Reaction Initiation: Add the radiolabeled substrate to each tube to start the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by adding the stopping solution (e.g., 2N HCl).

-

Product Extraction: Add the extraction solvent to separate the deaminated product (which is extracted into the organic phase) from the unreacted substrate (which remains in the aqueous phase).

-

Quantification: An aliquot of the organic phase is mixed with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The amount of product formed is calculated from the measured radioactivity. The percent inhibition and IC50 values are determined as described in the spectrophotometric method.

Visualizing Core Relationships

To better illustrate the conceptual framework of this compound's SAR and the experimental workflow, the following diagrams are provided.

Conclusion

The structure-activity relationship of this compound for MAO-A inhibition is centered around its benzamide scaffold, the essential morpholine ring, and the substituted phenyl group. While a comprehensive quantitative SAR dataset for a wide range of analogs is not extensively documented in public literature, the available information strongly indicates that these three moieties are critical for its selective and reversible inhibitory activity. Further research involving the systematic modification of each of these components and the generation of corresponding quantitative inhibitory data would be invaluable for the development of the next generation of RIMA antidepressants with enhanced efficacy and safety profiles. The detailed experimental protocols provided herein offer a robust framework for conducting such future SAR studies.

References

- 1. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode of action and characteristics of monoamine oxidase-A inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. e-lactancia.org [e-lactancia.org]

- 5. Synthesis, conformational analysis and antidepressant activity of this compound new analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interaction of flexible analogs of N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine and of N-methyl-4-phenylpyridinium with highly purified monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early-Stage Clinical and Preclinical Development of Moclobemide